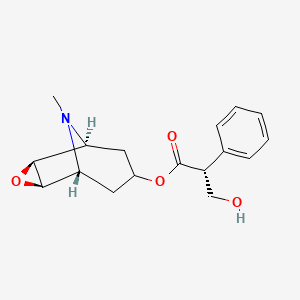

(+)-Scopolamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13-,14+,15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STECJAGHUSJQJN-GAUPFVANSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90110061 | |

| Record name | (+)-Scopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64069-63-2 | |

| Record name | (+)-Scopolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064069632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Scopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(+)-Scopolamine mechanism of action on muscarinic receptors

An In-depth Technical Guide to the Mechanism of Action of (+)-Scopolamine on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as hyoscine, is a tropane (B1204802) alkaloid derived from plants of the Solanaceae family. It is a well-characterized and widely utilized pharmacological tool and therapeutic agent, primarily recognized for its potent effects on the central and peripheral nervous systems. Its clinical applications include the prevention of nausea and vomiting associated with motion sickness and postoperative recovery.[1][2] In a research context, scopolamine (B1681570) is extensively used to induce a reversible model of cognitive impairment, particularly deficits in learning and memory, which serves to test the efficacy of nootropic and anti-dementia drug candidates.[3][4]

This guide provides a detailed examination of the molecular mechanisms underpinning scopolamine's action on the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5), presenting quantitative binding data, outlining the impacted signaling pathways, and detailing the experimental protocols used for its characterization.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action of this compound is its function as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[5] This means that scopolamine binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (ACh)—the orthosteric binding site—but does not activate the receptor. By occupying this site, scopolamine prevents ACh from binding and initiating the conformational changes required for receptor activation and subsequent intracellular signaling.

Scopolamine is considered a non-selective antagonist, as it demonstrates high affinity for all five muscarinic receptor subtypes (M1-M5), albeit with some variation in binding affinity across the subtypes.[3] This lack of selectivity is responsible for its broad range of physiological effects.

Quantitative Binding Profile

The affinity of this compound for each of the human muscarinic receptor subtypes has been quantified through radioligand binding assays. The inhibition constant (Kᵢ) is a measure of binding affinity, with a lower Kᵢ value indicating a higher affinity. The data clearly show that scopolamine binds with high, nanomolar to sub-nanomolar affinity to all five receptor subtypes.

Table 1: Binding Affinity (Kᵢ) of this compound for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Kᵢ) in nM |

| hM1 | 0.83 |

| hM2 | 5.3 |

| hM3 | 0.34 |

| hM4 | 0.38 |

| hM5 | 0.34 |

Data sourced from reference[6].

Modulation of Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that transduce the extracellular signal of ACh binding into intracellular cascades. These pathways are broadly divided based on the type of G-protein they couple with: Gαq/11 or Gαi/o. As a competitive antagonist, scopolamine blocks the initiation of these signaling cascades.

Inhibition of Gαq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptor subtypes preferentially couple to G-proteins of the Gαq/11 family.[4] Activation of these receptors by ACh leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. DAG, along with the elevated cytosolic Ca²⁺, activates protein kinase C (PKC), which phosphorylates various downstream targets to elicit a cellular response (e.g., smooth muscle contraction, glandular secretion).

Scopolamine blocks this entire cascade by preventing the initial ACh-mediated receptor activation.

References

- 1. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]

- 3. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems | PLOS One [journals.plos.org]

- 4. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scopolamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereospecific Synthesis of (+)-Scopolamine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific synthesis of (+)-scopolamine, the unnatural enantiomer of the pharmaceutically important tropane (B1204802) alkaloid. The synthesis of this specific stereoisomer is of significant interest for structure-activity relationship (SAR) studies and for investigating the stereochemical requirements of its biological targets.

This document outlines a viable synthetic strategy, commencing from commercially available precursors and proceeding through key stereoselective transformations. Detailed experimental protocols for the pivotal steps are provided, along with a summary of expected quantitative data to facilitate reproducibility and optimization. The synthesis hinges on three critical stages: the stereoselective formation of the scopine (B3395896) core, the resolution of racemic tropic acid to obtain the required (+)-enantiomer, and the subsequent esterification to yield the final product.

Overall Synthetic Strategy

The stereospecific synthesis of this compound is a multi-step process that demands precise control over stereochemistry at several key points. The strategy detailed herein focuses on a convergent approach where the two main components, the scopine bicyclic alcohol and the chiral side chain, (+)-tropic acid, are synthesized separately and then coupled.

The key challenges in this synthesis are:

-

The diastereoselective reduction of the ketone in a tropinone (B130398) precursor to establish the 3α-hydroxyl group of the tropane skeleton.

-

The stereoselective introduction of the 6β,7β-epoxide on the tropane ring.

-

The resolution of racemic tropic acid to isolate the desired (+)-enantiomer, which dictates the final stereochemistry of the scopolamine (B1681570) product.

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

Quantitative Data Summary

The following table summarizes the expected yields and stereochemical outcomes for the key transformations in the synthesis of this compound. These values are derived from literature precedents and may vary based on specific reaction conditions and scale.

| Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Stereochemical Control/Outcome |

| 1. Tropenol Synthesis | Tropinone | Trop-6-enol | 1. Diisobutylaluminum hydride (DIBAL-H) 2. Acid-catalyzed dehydration | ~70-80 | Diastereoselective reduction to 3α-tropanol (tropine). |

| 2. Scopine Synthesis | Trop-6-enol | Scopine | m-Chloroperoxybenzoic acid (m-CPBA) | ~85-95 | Stereospecific epoxidation to the 6β,7β-epoxide. |

| 3. Racemic Tropic Acid Synthesis | Phenylacetic acid | (±)-Tropic acid | Isopropylmagnesium chloride, formaldehyde (Ivanov reaction) | ~70-85 | Racemic mixture. |

| 4. Resolution of Tropic Acid | (±)-Tropic acid | (+)-Tropic acid | (-)-Quinine, fractional crystallization | ~40-45 | Diastereomeric salt formation and separation. >99% ee for (+)-acid. |

| 5. Activation of (+)-Tropic Acid | (+)-Tropic acid | O-Acetyl-(+)-tropic acid chloride | 1. Acetyl chloride 2. Thionyl chloride | >95 | Retention of stereochemistry. |

| 6. Esterification | Scopine | This compound | O-Acetyl-(+)-tropic acid chloride, followed by deacetylation with dilute HCl | ~55-70 | Formation of the final product with the desired stereochemistry. |

Detailed Experimental Protocols

Stage 1: Synthesis of the Scopine Core

The synthesis of scopine from tropinone involves a stereoselective reduction to tropine (B42219), followed by functional group manipulation to introduce a double bond, and subsequent stereospecific epoxidation. A common route proceeds via a trop-6-enol intermediate.

Caption: Experimental workflow for the synthesis of scopine.

a) Stereoselective Reduction of Tropinone to Tropine:

-

A solution of tropinone in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of diisobutylaluminum hydride (DIBAL-H) in hexanes (typically 1.1 equivalents) is added dropwise, maintaining the temperature below -70 °C. The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of methanol, followed by water and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form.

-

The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude tropine.

b) Dehydration of Tropine to Trop-6-enol:

-

Crude tropine is refluxed in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrobromic acid) for several hours.

-

The reaction mixture is cooled, made basic with a suitable base (e.g., potassium carbonate or ammonia), and extracted with an organic solvent.

-

The combined organic layers are dried and concentrated to give crude trop-6-enol, which is then purified by column chromatography.

c) Stereospecific Epoxidation of Trop-6-enol to Scopine:

-

Trop-6-enol is dissolved in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) and cooled to 0 °C in an ice bath.

-

A solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) in CH₂Cl₂ is added slowly to the cooled solution of trop-6-enol.

-

The reaction mixture is stirred at 0 °C and allowed to warm gradually to room temperature. The progress of the reaction is monitored by TLC.

-

Once the starting material is consumed, the excess peroxy acid is quenched by adding an aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.

-

The mixture is stirred for 30 minutes, after which the organic layer is separated.

-

The organic layer is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude scopine.

-

The crude product is purified by crystallization from a suitable solvent system (e.g., acetone/petroleum ether).

Stage 2: Synthesis and Resolution of (+)-Tropic Acid

The synthesis of racemic tropic acid is followed by a classical resolution using a chiral resolving agent to obtain the desired (+)-enantiomer.

a) Synthesis of (±)-Tropic Acid via Ivanov Reaction:

-

An Ivanov reagent is prepared by reacting phenylacetic acid with two equivalents of a Grignard reagent, such as isopropylmagnesium chloride, in a mixture of ether and benzene.

-

This reagent is then treated with paraformaldehyde.

-

The resulting magnesium salt is hydrolyzed with sulfuric acid to yield racemic tropic acid.

-

The crude tropic acid is purified by crystallization from water or benzene.

b) Resolution of (±)-Tropic Acid to obtain (+)-Tropic Acid:

-

Racemic tropic acid and a molar equivalent of a chiral resolving agent, such as (-)-quinine, are dissolved in a suitable solvent, typically ethanol, with gentle heating.

-

The solution is allowed to cool slowly to room temperature, and then further cooled to induce crystallization of one of the diastereomeric salts.

-

The crystals of the (-)-quinine-(+)-tropate salt are collected by filtration.

-

The diastereomerically pure salt is then treated with a dilute mineral acid (e.g., HCl) to protonate the tropic acid and a base (e.g., ammonia) to precipitate the quinine.

-

The aqueous solution is extracted with an organic solvent to remove any remaining quinine.

-

The aqueous layer is then acidified and extracted with a suitable organic solvent (e.g., diethyl ether) to isolate the enantiomerically pure (+)-tropic acid.

-

The enantiomeric excess (ee) of the (+)-tropic acid should be determined by chiral HPLC or by measuring its specific rotation. An optical purity of >99% can be achieved.

Stage 3: Esterification and Final Product Formation

The final stage involves the coupling of scopine and (+)-tropic acid. To facilitate this esterification, the carboxylic acid group of (+)-tropic acid is typically activated.

This protocol is adapted from a similar esterification of a nortropine (B26686) derivative.

a) Activation of (+)-Tropic Acid:

-

(+)-Tropic acid is first acetylated by reacting it with acetyl chloride at room temperature. The reaction is monitored by TLC until completion.

-

To the resulting solution of O-acetyl-(+)-tropic acid, thionyl chloride is added dropwise. The mixture is stirred, possibly with gentle heating, to form the O-acetyl-(+)-tropic acid chloride.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

b) Esterification of Scopine and Deacetylation:

-

The crude O-acetyl-(+)-tropic acid chloride is dissolved in an inert solvent like dichloromethane.

-

This solution is added to a stirred solution of scopine in the same solvent, possibly in the presence of a non-nucleophilic base to scavenge the HCl produced.

-

The reaction is stirred at room temperature until the esterification is complete (monitored by TLC).

-

The reaction mixture is then treated with dilute aqueous hydrochloric acid (e.g., 5% HCl) and stirred for several hours to effect deacetylation of the tropic acid moiety.

-

The aqueous acidic solution is washed with an organic solvent (e.g., diethyl ether) to remove non-basic impurities.

-

The aqueous layer is then made basic with an appropriate base (e.g., sodium carbonate) and the precipitated this compound is extracted with dichloromethane or chloroform.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude this compound is purified by column chromatography or crystallization to yield the final product.

Logical Relationships in the Synthesis

The synthesis of this compound is governed by a series of logical dependencies, where the stereochemical outcome of an early step dictates the stereochemistry of the final product.

Caption: Logical relationships in the synthesis of this compound.

Natural sources and extraction of (+)-Scopolamine from plants

An In-depth Technical Guide to the Natural Sources and Extraction of (+)-Scopolamine

Introduction

This compound, also known as hyoscine, is a tropane (B1204802) alkaloid of significant medicinal importance, primarily utilized for its anticholinergic properties in the treatment of motion sickness, postoperative nausea, and vomiting.[1][2] Due to its complex chemical structure, chemical synthesis remains less economically viable than extraction from natural sources.[3][4] This technical guide provides a comprehensive overview of the primary plant sources of scopolamine (B1681570), its biosynthesis, and detailed methodologies for its extraction and purification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

Scopolamine is a secondary metabolite found predominantly in plants belonging to the Solanaceae (nightshade) family.[5][6] The concentration of scopolamine varies significantly depending on the plant species, the specific organ, and the developmental stage of the plant.[7][8] Key plant genera known for their scopolamine content include Datura, Brugmansia, Hyoscyamus, Duboisia, and Scopolia.[1][5]

Principal Plant Sources and Alkaloid Distribution

The primary plant sources for the commercial extraction of scopolamine are species of Duboisia and Datura.[9] The distribution and concentration of scopolamine and its precursor, hyoscyamine (B1674123) (which racemizes to atropine (B194438) upon extraction), are highly variable.[10][11] For instance, in a younger Datura stramonium plant, the scopolamine to atropine ratio is approximately 3:1, but this ratio inverts after flowering.[12]

Table 1: Scopolamine Content in Various Plant Species and Organs

| Plant Species | Plant Organ | Scopolamine Content (% of Dry Weight) | Scopolamine Content (mg/g or µg/g Dry Weight) | Reference |

| Datura metel var. fastuosa | Seeds | 0.631% | 6.31 mg/g | [13] |

| Datura metel var. rubra | Flowers | 0.698% | 6.98 mg/g | [13] |

| Datura metel | Flowers | 6.43 mg/g | [14] | |

| Datura metel | Seeds | 6.29 mg/g | [14] | |

| Datura ferox | Seeds | ~0.24% | ~2.4 mg/g | [15] |

| Datura innoxia | Flowers | 1294.61 µg/g (1-butanol extract) | [16] | |

| Datura stramonium | Leaves | 430 - 8980 mg/Kg (0.43 - 8.98 mg/g) | [17] | |

| Duboisia myoporoides | Leaves | 14.77 ± 5.03 mg/g | [18] | |

| Brugmansia candida | Roots (Bioreactor Culture) | 9.5 mg/g | [19] | |

| Hyoscyamus niger | Roots | 229.48 µg/g (optimized UAE) | [20] | |

| Hyoscyamus niger | Root Cultures | 29.97 ± 0.60 mg/g | [21] | |

| Hyoscyamus reticulatus | Leaves | 0.011-0.015% | 0.11 - 0.15 mg/g | [21] |

| Scopolia carniolica | Various Organs (Average) | ~0.07% | 692 µg/g | [22] |

Biosynthesis of this compound in Plants

The biosynthesis of scopolamine is a complex enzymatic process that originates from the amino acid L-ornithine.[5][6] The pathway primarily occurs in the roots of the plants, from where the synthesized alkaloids are translocated to the aerial parts.[6][18] The final step, the conversion of hyoscyamine to scopolamine, is catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H).[5][23] This enzyme is a key target in metabolic engineering efforts to increase scopolamine yields in plants and hairy root cultures.[9][23]

Extraction Methodologies

The extraction of tropane alkaloids from plant material is a critical step that dictates the final yield and purity. Methodologies range from conventional solid-liquid extractions to modern, enhanced techniques. The choice of solvent and pH is crucial, as scopolamine is sensitive to strong acids and bases.[24]

General Extraction and Purification Workflow

A typical process involves drying and grinding the plant material, followed by extraction with an appropriate solvent system. The crude extract is then subjected to one or more purification steps, such as acid-base liquid-liquid extraction, to separate the alkaloids from other plant metabolites. Further purification can be achieved using chromatographic techniques.

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Hyoscyamus niger Roots [20][25]

This method utilizes ultrasonic waves to enhance extraction efficiency.

-

Sample Preparation: Dry and powder the root tissue of H. niger.

-

Extraction Solvent: Prepare a 98.5% (v/v) methanol (B129727) solution.

-

Extraction Procedure:

-

Weigh 100 mg of the powdered root tissue.

-

Add 1 mL of the 98.5% methanol solvent.

-

Sonicate the mixture for 10 minutes at a temperature of 25°C.

-

Centrifuge the mixture at 12,000 rpm for 15 minutes.

-

-

Collection: Collect the supernatant containing the extracted alkaloids for subsequent analysis (e.g., HPLC).

-

Expected Yield: This optimized protocol yielded 229.48 µg/g of scopolamine from the dry weight of the root.[20]

Protocol 2: Liquid-Liquid Extraction (LLE) from Datura Species [10][15]

This protocol is based on the principle of changing the polarity of the alkaloid by adjusting the pH to move it between aqueous and organic phases.

-

Initial Extraction (Acidic):

-

Macerate the dried, powdered plant material in an acidic aqueous solution (e.g., 5% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.[15]

-

Filter the mixture to remove solid plant debris. The aqueous filtrate now contains the alkaloid salts.

-

-

Basification and Organic Extraction:

-

Adjust the pH of the aqueous filtrate to a basic level (e.g., with ammonia (B1221849) water) to deprotonate the alkaloids into their free-base form, which is soluble in organic solvents.[21]

-

Perform a liquid-liquid extraction by mixing the basified aqueous phase with an immiscible organic solvent (e.g., chloroform (B151607) or ethyl acetate).[10][21]

-

Separate the organic layer containing the scopolamine free base. This step can be repeated multiple times to maximize recovery.

-

-

Solvent Evaporation: Evaporate the organic solvent (e.g., using a rotary evaporator) to obtain the crude alkaloid extract.

-

Recovery: An absolute extraction recovery of 52-73% for scopolamine has been reported using a combined ultrasound-assisted and static extraction with ethyl acetate (B1210297) followed by multiple LLE steps.[10]

Protocol 3: Extraction for Resin Purification from Datura metel [26][27]

This method prepares an extract suitable for further purification using macroporous resins.

-

Initial Solvent Extraction:

-

Disperse dried and crushed plant material (e.g., 20.5 g) in a solvent mixture of chloroform (185.5 mL), methanol (62.5 mL), and 25% ammonia (12.5 mL).[26]

-

Stir the mixture, then filter and wash the residue with additional chloroform.

-

-

Solvent Exchange:

-

Remove the chloroform from the filtrate using a rotary evaporator.

-

Add 50 mL of ethanol (B145695) to the remaining extract.

-

-

Purification via Liquid-Liquid Extraction:

-

Perform an initial purification of the extract using an acid water wash followed by extraction with a nonpolar solvent like carbon tetrachloride to remove impurities.[27]

-

-

Resin Chromatography:

-

The partially purified extract can then be loaded onto a suitable macroporous resin column (e.g., D151 resin) for further separation and enrichment of scopolamine.[27]

-

Elute the column with an appropriate solvent system to recover the purified scopolamine.

-

Analytical Quantification

High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), is the standard method for the accurate quantification of scopolamine in plant extracts.[8][14][20]

Table 2: Example HPLC Parameters for Scopolamine Quantification

| Parameter | Condition | Reference |

| Column | Ascentis Express C18 | [8] |

| Mobile Phase | Gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid. | [6] |

| Flow Rate | 0.3 mL/min | [6] |

| Detection | ESI+ Mass Spectrometry (LC-MS) or DAD | [8][20] |

| Limit of Quantification (LOQ) | 333 pg/mL (LC-MS) | [8] |

| Limit of Quantification (LOQ) | 93 µg/mL (HPLC-UV) | [14] |

Conclusion

The extraction of this compound from natural plant sources remains the most viable method for its commercial production. The Solanaceae family, particularly species from the Duboisia, Datura, and Brugmansia genera, are rich sources of this valuable alkaloid. Successful extraction and purification hinge on the careful selection of plant material, extraction methodology, and solvent systems, with particular attention paid to pH control. Modern techniques such as ultrasound-assisted extraction can significantly improve efficiency. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers and professionals aiming to optimize the isolation of scopolamine for pharmaceutical applications.

References

- 1. quora.com [quora.com]

- 2. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Scopolamine - Sciencemadness Wiki [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. Scopolamine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Variation of scopolamine and atropine in different parts of Datura metel during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of Metabolic Engineering to the Production of Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Datura stramonium - Wikipedia [en.wikipedia.org]

- 13. Genotypes and alkaloid contents of Datura metel varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]

- 15. Research Portal [ujcontent.uj.ac.za]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. Localization and Organization of Scopolamine Biosynthesis in Duboisia myoporoides R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Scopolamine production from Brugmansia candida roots culture using a bioreactor [scielo.org.co]

- 20. Ultrasound-assisted extraction of scopolamine and hyoscyamine from Hyoscyamus niger roots using central compost design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. extractionmagazine.com [extractionmagazine.com]

- 22. Scopolia carniolica var. hladnikiana: Alkaloidal Analysis and Potential Taxonomical Implications | MDPI [mdpi.com]

- 23. Application of Metabolic Engineering to the Production of Scopolamine [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Ultrasound-assisted extraction of scopolamine and hyoscyamine from Hyoscyamus niger roots using central compost design - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. A novel process for scopolamine separation from Hindu Datura extracts by liquid–liquid extraction, macroporous resins, and crystallization | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to (+)-Scopolamine: Chemical Properties, Pharmacology, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Scopolamine, also known as hyoscine, is a tropane (B1204802) alkaloid naturally found in plants of the Solanaceae family, such as Datura stramonium (jimsonweed) and various species of Brugmansia ("Angel's Trumpets"). It is a well-known anticholinergic agent with a long history of medicinal use, particularly in the treatment of motion sickness and postoperative nausea and vomiting. For the research community, this compound serves as a critical pharmacological tool for inducing a reversible model of cognitive impairment, closely mimicking certain aspects of dementia and Alzheimer's disease. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols involving this compound.

Chemical Properties

The fundamental chemical and physical properties of this compound and its commonly used hydrobromide salt are summarized below. These data are essential for laboratory preparation, dosage calculations, and analytical method development.

| Property | This compound | This compound Hydrobromide |

| CAS Number | 51-34-3[1][2][3] | 114-49-8[4] |

| Molecular Formula | C₁₇H₂₁NO₄[1][2][3] | C₁₇H₂₂BrNO₄ |

| Molecular Weight | 303.35 g/mol [2][3] | 384.26 g/mol [4] |

| Appearance | Low-melting solid[1] | White to off-white powder[4] |

| Melting Point | 59 °C[2] | 195-199 °C (dry)[4] |

| Boiling Point | 460.3 °C at 760 mmHg (estimate)[4] | Not available |

| Solubility | Soluble in DMSO and Ethanol (≥10 mg/mL). Sparingly soluble in PBS (pH 7.2) (1-10 mg/mL).[1] Water: 95 g/L at 15 °C.[2] | H₂O: 50 mg/mL[4] |

| pKa | 7.55-7.81 at 25 °C[2] | Not available |

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound exerts its pharmacological effects primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[5] It is a non-selective antagonist with high affinity for all five subtypes (M1, M2, M3, M4, and M5).[6] The blockade of these receptors inhibits the action of the neurotransmitter acetylcholine, leading to a range of effects in both the central and peripheral nervous systems.

The cognitive deficits induced by scopolamine (B1681570) are largely attributed to its antagonism of M1 receptors, which are highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[5] Peripherally, its effects on M3 receptors lead to reduced secretions and smooth muscle relaxation, which are the basis for its therapeutic uses.[5]

Experimental Protocols

Scopolamine-Induced Cognitive Impairment in Mice

This protocol describes the induction of a transient cognitive deficit in mice, a widely used model for screening pro-cognitive compounds.

Materials:

-

This compound hydrobromide

-

Sterile 0.9% saline solution

-

Animal balance

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Male C57BL/6 mice (8-10 weeks old)

Methodology:

-

Preparation of Scopolamine Solution: Dissolve this compound hydrobromide in sterile 0.9% saline to a final concentration of 0.1 mg/mL. This allows for a 1 mg/kg dose to be administered in a volume of 10 mL/kg. The solution should be prepared fresh daily.

-

Animal Handling and Dosing: Acclimatize mice to the housing and handling procedures for at least one week before the experiment. Weigh each mouse immediately before dosing to ensure accurate dose calculation.

-

Administration: Administer scopolamine at a dose of 1-2 mg/kg via intraperitoneal (i.p.) injection.[7][8] The injection should be given 20-30 minutes before the start of behavioral testing to coincide with the peak central effects of the drug.

-

Control Group: A control group should be administered an equivalent volume of the vehicle (0.9% saline) following the same procedure and timeline.

-

Behavioral Testing: Proceed with cognitive assessment using tasks such as the Morris Water Maze or Passive Avoidance Test.

Morris Water Maze (MWM) Test

The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.

Apparatus:

-

A circular tank (90-120 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

-

An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.

-

A video tracking system to record the animal's movement.

-

Distinct visual cues placed around the room.

Methodology:

-

Acquisition Phase (4-5 days):

-

Mice are trained in four trials per day.

-

For each trial, the mouse is placed in the water at one of four starting positions, facing the wall of the tank.

-

The mouse is allowed to swim for 60-90 seconds to find the hidden platform.

-

If the mouse fails to find the platform within the allotted time, it is gently guided to it and allowed to remain on the platform for 15-30 seconds.

-

The time to reach the platform (escape latency) and the path length are recorded. A decrease in these parameters over the training days indicates learning.

-

-

Probe Trial (24 hours after the last training session):

-

The escape platform is removed from the tank.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured. Scopolamine-treated animals typically show a significant reduction in these measures compared to controls.

-

Passive Avoidance Test

This test assesses fear-motivated learning and memory.

Apparatus:

-

A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Methodology:

-

Acquisition/Training Trial:

-

A mouse is placed in the light compartment.

-

After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened.

-

When the mouse enters the dark compartment (which rodents naturally prefer), the door closes, and a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.

-

The latency to enter the dark compartment is recorded.

-

-

Retention/Test Trial (24 hours later):

-

The mouse is again placed in the light compartment, and the door is opened.

-

No foot shock is delivered in this trial.

-

The latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).

-

A longer latency to enter the dark compartment in the test trial compared to the training trial indicates successful memory of the aversive stimulus. Scopolamine administered before the training trial typically results in a significantly shorter latency during the test trial, indicating impaired memory consolidation.

-

Analytical Quantification by LC-MS/MS

This protocol provides a general framework for the quantification of scopolamine in plasma samples.

Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

To 0.5 mL of human plasma, add an internal standard (e.g., deuterated scopolamine).

-

Perform a solid-phase extraction using a suitable cartridge (e.g., Oasis HLB).

-

Wash the cartridge to remove interfering substances.

-

Elute scopolamine with an appropriate organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a C18 reverse-phase HPLC column (e.g., Zorbax XDB-C18, 4.6 x 50 mm, 1.8 µm).

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.

-

-

Mass Spectrometric Detection:

-

Employ a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor the precursor-to-product ion transitions for scopolamine (e.g., m/z 304/138) and the internal standard.[9]

-

Quantify the concentration of scopolamine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Synthesis of this compound

The commercial production of scopolamine is primarily through extraction from plant sources. However, both biosynthetic pathways and chemical synthesis routes have been extensively studied.

Biosynthetic Pathway

The biosynthesis of scopolamine in plants is a complex enzymatic process starting from the amino acid L-ornithine.[6]

-

Formation of the Tropane Ring: L-ornithine is decarboxylated to putrescine, which is then methylated and cyclized to form the N-methyl-pyrrolium cation. This cation condenses with an acetate-derived unit to form hygrine, which is further converted to tropinone (B130398).[6]

-

Reduction and Esterification: Tropinone is reduced by tropinone reductase I to tropine. Tropine then condenses with phenyllactate (derived from phenylalanine) to form littorine.[6]

-

Rearrangement and Epoxidation: Littorine is rearranged to hyoscyamine (B1674123). The final and key step is the epoxidation of hyoscyamine to scopolamine, a two-step reaction catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H).

Chemical Synthesis

A common laboratory and potential industrial synthesis route involves the epoxidation of the more readily available hyoscyamine or its racemate, atropine (B194438). A general scheme starting from 6,7-dehydro atropine is described below.

Key Steps:

-

Starting Material: The synthesis can start from a protected pyrrole (B145914) which is converted through several steps to 6,7-dehydro atropine.

-

Epoxidation: The crucial step is the epoxidation of the double bond in the tropane ring of 6,7-dehydro atropine. This can be achieved using an oxidizing agent. One reported method involves oxidation with hydrogen peroxide in the presence of manganese sulfate (B86663) and sodium bicarbonate in an organic solvent like DMF.

-

Work-up and Purification: The reaction is followed by a reductive work-up, for example, with sodium hydrogen sulfite (B76179) in methanol. The resulting crude scopolamine is then purified using chromatographic techniques to yield the final product.

Conclusion

This compound is a valuable molecule for both clinical applications and fundamental neuroscience research. Its well-characterized role as a muscarinic antagonist makes it an indispensable tool for studying cholinergic systems and modeling cognitive dysfunction. The detailed chemical data and experimental protocols provided in this guide are intended to support researchers and drug development professionals in the precise and effective use of this important compound.

References

- 1. coherentmarketinsights.com [coherentmarketinsights.com]

- 2. researchgate.net [researchgate.net]

- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN104628718A - Method for synthesizing scopolamine and salts thereof - Google Patents [patents.google.com]

- 6. Scopolamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Application of Metabolic Engineering to the Production of Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20230312555A1 - Synthetic route to scopolamine and/or atropine - Google Patents [patents.google.com]

Early Pharmacological Studies of (+)-Scopolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core pharmacological principles of (+)-scopolamine, a tropane (B1204802) alkaloid with a long history of clinical and research applications. Drawing from early foundational studies, this document consolidates key quantitative data, details experimental methodologies, and visualizes associated biological pathways to serve as a comprehensive resource for the scientific community.

Core Pharmacological Data

The following tables summarize the key quantitative parameters of this compound pharmacology, focusing on its pharmacokinetic profile across different routes of administration and its binding affinities for target receptors.

Table 1: Pharmacokinetic Properties of Scopolamine[1][2][3][4][5]

| Parameter | Oral Administration | Intravenous (IV) Administration | Transdermal Patch | Intramuscular (IM) Administration |

| Bioavailability (%) | 10.7 - 48.2[1][2] | 100[3] | ~100 (local) | High (not specified) |

| Peak Plasma Concentration (Cmax) | 528.6 ± 109.4 pg/mL (0.4 mg dose)[1][2] | 2909.8 ± 240.9 pg/mL (0.4 mg dose)[1][2] | ~100 pg/mL (range 11-240 pg/mL)[4] | Not specified |

| Time to Peak Plasma Concentration (Tmax) | ~23.5 ± 8.2 min[3] | ~5.00 min[3] | ~8 hours[4] | 15-30 minutes (antiemetic effect)[5] |

| Elimination Half-life (t½) | 4.5 ± 1.7 hours[1][2] | 4.5 ± 1.7 hours[1][2] | 9.5 hours (apparent) | Not specified |

| Volume of Distribution (Vd) | Not specified | 1.4 ± 0.3 L/kg[1][2] | Not specified | Not specified |

| Systemic Clearance (CL) | Not specified | 65.3 ± 5.2 L/hr[1][2] | Not specified | Not specified |

| Renal Clearance | Not specified | 4.2 ± 1.4 L/hr[1][2] | Not specified | Not specified |

| Metabolism | Primarily hepatic (CYP3A4)[6][4] | Primarily hepatic (CYP3A4)[6][4] | Primarily hepatic (CYP3A4)[6][4] | Primarily hepatic (CYP3A4)[6][4] |

| Excretion | ~2.6% unchanged in urine[6] | ~2.6% unchanged in urine[6] | Not specified | Not specified |

Table 2: Receptor Binding Affinity of Scopolamine (B1681570)

| Receptor Subtype | Binding Affinity (Ki) / Potency (IC50) | Notes |

| Muscarinic Receptors (General) | High affinity, non-selective antagonist[3][7][8] | Competitively inhibits muscarinic receptors for acetylcholine (B1216132).[4][7][8] |

| M1, M2, M3, M4 Receptors | Acts as a nonspecific antagonist at all four receptor sites.[6] | Delirium is associated with antagonism of postsynaptic M1 receptors.[6] |

| 5-HT3 Receptors | IC50 = 2.09 μM; Ki = 6.76 μM ([3H]granisetron competition); Ki = 4.90 μM (G-FL competition)[9][10] | Acts as a competitive antagonist.[9][10] |

Experimental Protocols

Detailed methodologies from key early studies are crucial for reproducibility and building upon previous work. The following sections outline protocols for assessing scopolamine's effects.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol is used to measure extracellular neurotransmitter concentrations in the brains of freely moving animals, providing insights into the neurochemical effects of scopolamine.

Objective: To determine the effect of scopolamine administration on extracellular acetylcholine (ACh) levels in specific brain regions.[11]

Methodology:

-

Animal Model: Freely moving rats.

-

Surgical Implantation: Guide cannulas are stereotaxically implanted into the target brain regions (e.g., neostriatum and nucleus accumbens).

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

-

Drug Administration: Scopolamine (e.g., 0.5 mg/kg) or vehicle is administered intraperitoneally.[11]

-

Analysis: The concentration of ACh in the dialysate is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).

-

Behavioral Monitoring: Animal behavior (e.g., locomotion, rearing, grooming) is simultaneously recorded and quantified.

Scopolamine-Induced Cognitive Deficit Model

This widely used model serves as a platform for screening potential pro-cognitive therapeutic agents.

Objective: To induce a reversible cognitive impairment in animal models to test the efficacy of cognitive enhancers.[12][13]

Methodology:

-

Animal Model: Rats or mice are commonly used.

-

Cognitive Task: Animals are trained on a memory-dependent task, such as the T-maze, Morris water maze, or passive avoidance task.[12]

-

Drug Administration:

-

Scopolamine (e.g., 0.3-1.0 mg/kg) is administered to induce cognitive deficits.[12]

-

The test compound (potential cognitive enhancer) is administered before or after the scopolamine challenge.

-

-

Behavioral Testing: Animal performance on the cognitive task is assessed. Key metrics include latency to find a platform, number of errors, or time spent in the correct quadrant.

-

Data Analysis: The performance of the scopolamine-treated group is compared to the vehicle control group and the group receiving both scopolamine and the test compound. A reversal of the scopolamine-induced deficit by the test compound indicates potential pro-cognitive effects.

Signaling Pathways and Mechanism of Action

Scopolamine exerts its effects primarily through the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). This blockade disrupts cholinergic signaling in both the central and peripheral nervous systems.

Cholinergic Synaptic Transmission and Scopolamine's Site of Action

Acetylcholine (ACh) released from the presynaptic neuron binds to mAChRs on the postsynaptic neuron, initiating a downstream signaling cascade. Scopolamine, as a competitive antagonist, binds to these same receptors without activating them, thereby preventing ACh from binding and eliciting a response.

The blockade of central muscarinic receptors, particularly the M1 subtype, is believed to be responsible for the cognitive and psychoactive effects of scopolamine, such as memory impairment and delirium.[6] The peripheral effects, including dry mouth and reduced gastrointestinal motility, result from the antagonism of mAChRs in the autonomic nervous system.[6]

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. Pharmacokinetics and oral bioavailability of scopolamine in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journal.unnes.ac.id [journal.unnes.ac.id]

- 4. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Npc200302 | C17H21NO4 | CID 11968014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Scopolamine - Wikipedia [en.wikipedia.org]

- 7. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 8. Antiemetic Antimuscarinics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]

- 10. Lochner M and Thompson AJ (2016), The muscarinic antagonists scopolamine and atro... - Paper [xenbase.org]

- 11. Different effects of scopolamine on extracellular acetylcholine levels in neostriatum and nucleus accumbens measured in vivo: possible interaction with aversive stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The scopolamine model as a pharmacodynamic marker in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

In-Vitro Binding Affinity of (+)-Scopolamine to Cholinergic Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro binding affinity of the dextrorotatory enantiomer of scopolamine (B1681570), (+)-scopolamine, to cholinergic receptors. While the naturally occurring and more pharmacologically active form is (-)-scopolamine (B92485), understanding the binding characteristics of this compound is crucial for a complete pharmacological profile and for structure-activity relationship (SAR) studies. This document details the binding affinities, explores the concept of enantioselectivity, presents detailed experimental protocols for binding assays, and visualizes the associated signaling pathways.

Introduction to Scopolamine and Cholinergic Receptors

Scopolamine is a tropane (B1204802) alkaloid that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It is a chiral molecule, existing as two enantiomers: (-)-scopolamine (also known as hyoscine) and this compound. Cholinergic receptors are broadly classified into two main types: muscarinic receptors and nicotinic receptors. Muscarinic receptors, the primary target of scopolamine, are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes in the central and peripheral nervous systems.[1] They are further subdivided into five subtypes, M1 through M5.

Enantioselectivity of Scopolamine Binding

The stereochemistry of a ligand can significantly influence its binding affinity and efficacy at a receptor. While specific binding data for this compound is limited in publicly available literature, data from the closely related tropane alkaloid, hyoscyamine (B1674123) (atropine), provides significant insight into the expected enantioselectivity at muscarinic receptors. The dextrorotatory enantiomer of hyoscyamine, R-(+)-hyoscyamine, demonstrates significantly lower binding affinity compared to its levorotatory counterpart, S-(-)-hyoscyamine, across all five human muscarinic receptor subtypes.[2] This suggests a strong stereochemical preference of the muscarinic receptor binding pocket for the (-)-enantiomer.

The following table summarizes the pKi values for the enantiomers of hyoscyamine, which can be considered indicative of the expected trend for scopolamine's enantiomers. A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | R-(+)-Hyoscyamine (pKi) | S-(-)-Hyoscyamine (pKi) |

| m1 | 8.21 ± 0.07 | 9.48 ± 0.18 |

| m2 | 7.89 ± 0.06 | 9.45 ± 0.31 |

| m3 | 8.06 ± 0.18 | 9.30 ± 0.19 |

| m4 | 8.35 ± 0.11 | 9.55 ± 0.13 |

| m5 | 8.17 ± 0.08 | 9.24 ± 0.30 |

| Data from Ghelardini et al. (1997) for human muscarinic receptors expressed in Chinese hamster ovary cells (CHO-K1).[2] |

Based on this data, it is highly probable that this compound exhibits a significantly lower binding affinity for all muscarinic receptor subtypes compared to (-)-scopolamine.

While the primary focus is on muscarinic receptors, it is worth noting that at higher concentrations, scopolamine has been shown to interact with other receptors, such as nicotinic acetylcholine receptors and 5-HT3 receptors.[3][4] However, its affinity for these sites is considerably lower than for muscarinic receptors.

Muscarinic Receptor Signaling Pathways

The five subtypes of muscarinic receptors couple to different G-proteins, initiating distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These receptors primarily couple to G-proteins of the Gq/11 family. Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to G-proteins of the Gi/o family. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels.

Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.

Gi/o Signaling Pathway for M2 and M4 Receptors.

Experimental Protocols for In-Vitro Binding Assays

The determination of binding affinity is typically performed using radioligand binding assays. Below are detailed protocols for membrane preparation and competition binding assays.

Membrane Preparation from Cultured Cells

This protocol describes the isolation of cell membranes from cultured cells overexpressing a specific muscarinic receptor subtype.

-

Cell Culture: Grow cells (e.g., CHO-K1 or HEK293) stably transfected with the desired human muscarinic receptor subtype (M1-M5) to 80-90% confluency in appropriate culture flasks.

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping.

-

Lysis: Centrifuge the cell suspension to pellet the cells. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a similar device to ensure complete cell lysis.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells. Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the high-speed centrifugation step to wash the membranes.

-

Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay. The membrane preparation can be used immediately or stored at -80°C.

Experimental Workflow for Membrane Preparation.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Materials:

-

Membrane preparation expressing the target muscarinic receptor subtype.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a non-subtype-selective muscarinic antagonist.

-

Unlabeled test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled test compound (this compound).

-

In a 96-well plate, set up triplicate wells for:

-

Total binding: Membrane preparation + radioligand.

-

Non-specific binding: Membrane preparation + radioligand + a high concentration of a non-labeled antagonist (e.g., atropine).

-

Competition: Membrane preparation + radioligand + varying concentrations of the test compound (this compound).

-

-

Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a Radioligand Competition Binding Assay.

Conclusion

This technical guide has provided an in-depth look at the in-vitro binding affinity of this compound to cholinergic receptors. Based on data from the structurally similar compound hyoscyamine, it is evident that there is a significant enantioselectivity at muscarinic receptors, with the (+)-enantiomer expected to have a much lower binding affinity than the (-)-enantiomer. The detailed experimental protocols and visualizations of the associated signaling pathways offer a robust framework for researchers and drug development professionals working with cholinergic ligands. Further direct binding studies on this compound would be beneficial to precisely quantify its affinity at each muscarinic receptor subtype and to further elucidate the structure-activity relationships of tropane alkaloids.

References

- 1. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems | PLOS One [journals.plos.org]

- 2. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Historical Context of (+)-Scopolamine Discovery and Isolation

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the historical discovery and isolation of (+)-scopolamine, a tropane (B1204802) alkaloid of significant medicinal importance. It details the seminal work of its discoverer, the early plant sources, and the 19th-century experimental protocols for its extraction. Furthermore, this document elucidates the compound's primary mechanism of action through detailed signaling pathway diagrams and summarizes its key physicochemical properties. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, offering a historical lens through which to understand this essential molecule.

Introduction

This compound, also known as hyoscine, is a naturally occurring tropane alkaloid found in various plants of the Solanaceae (nightshade) family.[1][2] Its discovery in the late 19th century marked a significant milestone in alkaloid chemistry and pharmacology. Historically, plant extracts containing scopolamine (B1681570) have been used for medicinal and ritualistic purposes for centuries.[1] The isolation of the pure compound paved the way for its characterization and development as a pharmaceutical agent. Today, scopolamine is primarily used for the prevention of nausea and vomiting associated with motion sickness and for postoperative nausea and vomiting.[1] This guide delves into the historical context of its discovery and the early methods of its isolation, providing a detailed look at the foundational science behind this important compound.

The Discovery of this compound

The first isolation of scopolamine is credited to the German chemist Albert Ladenburg in 1880 .[3] He successfully isolated the alkaloid from the plant Scopolia carniolica, a member of the nightshade family.[3] The name "scopolamine" is derived from the genus of this plant, Scopolia, which itself was named after the Italian naturalist Giovanni Antonio Scopoli.[4] An alternative name for the same compound, "hyoscine," is derived from another plant source, Hyoscyamus niger (black henbane).[5] Ladenburg's work was pivotal in distinguishing scopolamine from the closely related alkaloid, atropine (B194438), which had been isolated decades earlier.

Early Plant Sources of this compound

Scopolamine is found in a variety of plants belonging to the Solanaceae family. The primary historical and commercial sources for its extraction include:

-

Scopolia carniolica : The original plant from which Ladenburg isolated scopolamine.

-

Datura species (Jimsonweed) : Various species of Datura are known to contain significant amounts of scopolamine and other tropane alkaloids.[6][7]

-

Hyoscyamus niger (Henbane) : This plant is the origin of the name "hyoscine" and has been a historical source of the alkaloid.[5]

-

Atropa belladonna (Deadly Nightshade) : While primarily known for atropine, this plant also contains scopolamine.[1]

-

Brugmansia species (Angel's Trumpets) : These ornamental plants are also rich in scopolamine.[1]

-

Duboisia myoporoides : An Australian native tree that became a significant commercial source of scopolamine, particularly during World War II.[1]

The concentration of scopolamine and other alkaloids can vary significantly depending on the plant species, the part of the plant, and the growing conditions.

Historical Experimental Protocols for Isolation

General 19th-Century Alkaloid Extraction Methodology

The principle behind early alkaloid isolation relies on the basic nature of alkaloids. They exist in plants as salts of organic acids, which are generally soluble in water. By treating the plant material with a base, the free alkaloid is liberated. The free base is typically soluble in organic solvents, allowing for its separation from the aqueous phase containing water-soluble impurities. Subsequent steps involve purification and crystallization.

Reconstructed Historical Isolation Workflow for this compound

Based on the common practices of the era, a likely workflow for Ladenburg's isolation of scopolamine from Scopolia carniolica would have been as follows:

-

Preparation of Plant Material : The dried and powdered rhizomes of Scopolia carniolica would be used as the starting material.

-

Alkalinization : The powdered plant material would be moistened with an alkaline solution, such as a dilute solution of sodium carbonate or ammonia. This step converts the alkaloidal salts present in the plant into their free base form.

-

Solvent Extraction : The alkalinized plant material would then be extracted with a water-immiscible organic solvent, such as ether or chloroform. This would dissolve the scopolamine free base, along with other lipids and organic-soluble compounds.

-

Acidic Extraction : The organic solvent extract would then be shaken with a dilute acid solution (e.g., sulfuric acid or hydrochloric acid). This step converts the scopolamine free base back into a water-soluble salt (e.g., scopolamine sulfate), which partitions into the acidic aqueous layer, leaving many impurities behind in the organic layer.

-

Purification : The acidic aqueous solution containing the scopolamine salt would be washed with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

-

Liberation and Re-extraction of the Free Base : The purified acidic solution would then be made alkaline again with a base. This liberates the scopolamine free base, which would then be extracted back into a fresh portion of the organic solvent.

-

Solvent Evaporation and Crystallization : The organic solvent would be carefully evaporated, leaving behind the crude scopolamine. This crude product would then be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetone, to yield the crystalline this compound.

Caption: 19th-Century Scopolamine Isolation Workflow.

Quantitative Data

| Parameter | Value | Reference Plant Part | Notes |

| Total Alkaloid Content | ~0.58% | Rhizome | Average content from high-quality commercial samples. |

| Scopolamine Content | Varies, often lower than atropine | Rhizome | The ratio of scopolamine to atropine can fluctuate based on genetics and environmental factors. |

| Purity (Post-Isolation) | Not specified in historical records | - | Purity would have been assessed by physical constants like melting point and crystalline form. |

Physicochemical Properties of this compound

The early characterization of a newly isolated compound relied heavily on determining its physical and chemical properties. Below is a summary of key properties for this compound.

| Property | Value |

| Molecular Formula | C₁₇H₂₁NO₄ |

| Molecular Weight | 303.35 g/mol |

| Melting Point | 59 °C (anhydrous) |

| Appearance | Colorless crystalline solid |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform, and acetone. |

| Optical Rotation | Levorotatory; [α]²⁰/D ≈ -28° (c=2.7 in water) |

| pKa | ~7.55 - 7.81 |

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Scopolamine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It is non-selective and blocks all five subtypes of mAChRs (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play roles in the central nervous system.

Signaling Pathways Blocked by Scopolamine

The five subtypes of muscarinic receptors are coupled to different G-proteins and initiate distinct downstream signaling cascades upon activation by acetylcholine. Scopolamine competitively binds to these receptors, preventing acetylcholine from initiating these cascades.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Activation by acetylcholine leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). Scopolamine blocks this entire pathway.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine binding leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. Scopolamine prevents this inhibitory effect.

Caption: Scopolamine's Antagonistic Action on mAChR Pathways.

Conclusion

The discovery and isolation of this compound by Albert Ladenburg in 1880 was a seminal achievement in the field of natural product chemistry. The early experimental protocols, rooted in the principles of acid-base extraction, provided the foundation for the large-scale production of this medicinally vital alkaloid. Understanding the historical context of its discovery, the plant sources from which it is derived, and its fundamental mechanism of action as a muscarinic antagonist is crucial for appreciating its continued importance in modern medicine. This guide has provided a detailed technical overview of these aspects to serve as a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. contributii_botanice.reviste.ubbcluj.ro [contributii_botanice.reviste.ubbcluj.ro]

- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

(+)-Scopolamine enantiomeric purity and its significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enantiomeric purity of scopolamine (B1681570), a critical quality attribute in pharmaceutical development. It covers the pharmacological significance of its stereoisomers, quantitative data on purity levels achieved in practice, and detailed experimental protocols for enantiomeric separation and analysis.

Introduction: The Significance of Chirality in Scopolamine

Scopolamine is a tropane (B1204802) alkaloid with a chiral center, existing as two enantiomers: (-)-scopolamine (B92485) and (+)-scopolamine. The naturally occurring and pharmacologically active form is L-(-)-scopolamine, also known as hyoscine.[1] Different stereoisomers of a drug can exhibit distinct physiological and therapeutic effects.[2][3] Consequently, ensuring the enantiomeric purity of scopolamine is paramount for delivering a consistent and safe therapeutic product.

The presence of the (+)-enantiomer is generally considered an impurity. Difficulties in separating optical isomers can make it challenging to market stereochemically pure products.[2] Furthermore, processing and isolation procedures can induce racemization, converting the desired (-)-enantiomer into the undesired (+)-enantiomer, thereby reducing the potency of the final product and introducing a potential impurity.[3][4] This guide delves into the methods used to quantify this conversion and ensure the stereochemical integrity of the active pharmaceutical ingredient (API).

Pharmacological Significance of Enantiomeric Purity

The pharmacological effects of scopolamine are primarily mediated through competitive antagonism of muscarinic acetylcholine (B1216132) receptors (M1-M5).[5] L-(-)-scopolamine is a high-affinity, non-selective muscarinic antagonist that acts on receptors in both the central and peripheral nervous systems.[1][6] This action is responsible for its clinical applications in treating motion sickness, postoperative nausea and vomiting (PONV), and its use as a preanesthetic agent to decrease saliva production.[5][7]

The (+)-enantiomer is significantly less active at muscarinic receptors. Therefore, its presence in a formulation acts as an impurity, effectively lowering the concentration of the active therapeutic agent without contributing to the desired effect. In the context of drug development, regulatory bodies increasingly favor single-enantiomer drugs over racemic mixtures to optimize therapeutic outcomes and minimize potential adverse effects from the less active isomer.[8][9] The presence of an inactive enantiomer can also complicate dose-response relationships and pharmacokinetic profiles.[9][10]

At higher concentrations, scopolamine has also been shown to be a competitive antagonist of 5-HT3 receptors, which could complicate the interpretation of its physiological effects if significant levels of the drug are administered.[11]

The primary mechanism of action for (-)-scopolamine involves blocking the binding of the neurotransmitter acetylcholine (ACh) to its muscarinic receptors. This blockade prevents the downstream signaling cascade typically initiated by ACh binding.

Quantitative Data on Enantiomeric Purity and Racemization

Research has shown that while scopolamine in fresh plant material is enantiomerically pure, the extraction and purification processes can induce racemization. This is a critical consideration for manufacturing processes that rely on natural sources.

| Parameter | Finding | Conditions / Notes | Reference(s) |

| Initial Purity | No detectable (+)-enantiomer | In fresh plant material (Datura sanguinea) | [4][12][13] |

| Purity Post-Extraction | 4-6% of the (+)-enantiomer detected | Following a multi-step extraction procedure | [4][12][13] |

| Racemization Conditions | Susceptible to racemization under basic conditions | pH ≥ 9 | [4][12][13] |

| Hydrolysis Product | Tropic acid (from hydrolysis of scopolamine) was completely racemized | Indicates the lability of the chiral center under certain conditions | [4][12] |

Experimental Protocols for Enantiomeric Purity Determination

The determination of scopolamine's enantiomeric purity is primarily achieved through chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method.

This method uses an initial achiral column to separate scopolamine from other alkaloids and matrix components, followed by chiral columns to resolve the enantiomers.[4][12]

Principle: An achiral C18 column performs a preliminary cleanup, isolating scopolamine from the sample matrix. The isolated scopolamine fraction is then automatically transferred via a switching valve to one or more chiral columns, which separate the (+) and (-) enantiomers for quantification.

Instrumentation:

-

HPLC system with a pump, autosampler, and UV detector

-

Column switching valve (6-port)

-

Data acquisition and processing software

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Scopolamine reference standards (racemic and enantiomerically pure)

-

Achiral Column: C18, e.g., 250 mm x 4.6 mm, 5 µm

-

Chiral Columns: Two β-cyclodextrin columns in series or a single acetylated β-cyclodextrin column.[4][12]

Chromatographic Conditions (Example):

-

Mobile Phase: Acetonitrile and ammonium acetate buffer (e.g., 50:50 v/v).[14] The exact ratio should be optimized for the specific columns used.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm[15]

-

Column Temperature: 25°C

Procedure:

-

Sample Preparation: Dissolve the scopolamine extract or API in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter.

-

System Setup:

-

Equilibrate the entire HPLC system, including both achiral and chiral columns, with the mobile phase.

-

Program the column switching valve to direct the flow from the C18 column to waste initially.

-

Determine the retention time of scopolamine on the C18 column. Set the valve to switch the eluent containing the scopolamine peak from the C18 column onto the chiral column(s).

-

After the scopolamine peak has been transferred, switch the valve back to direct the C18 eluent to waste.

-

-

Injection and Analysis: Inject the prepared sample onto the C18 column. The system will automatically perform the two-stage separation.

-

Data Analysis:

-

Identify the peaks corresponding to this compound and (-)-scopolamine from the chiral column separation.

-

Calculate the percentage of each enantiomer based on their respective peak areas.

-